5-Amino-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound is characterized by a pyridinone core substituted with an amino group, a cyclopropylmethyl group, and a methyl group. Its distinct structure makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a suitable aldehyde with an amine, followed by cyclization and subsequent functional group modifications, can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridinone derivatives .
Scientific Research Applications
5-Amino-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound can also interact with cellular pathways, influencing processes such as metabolism and signal transduction .
Comparison with Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds share a similar pyridine core and exhibit comparable biological activities.
5-Amino-1,2,3-triazoles: These compounds also contain an amino group and are used in various chemical and biological applications.
5-Amino-1H-pyrazole-4-carbonitriles:
Uniqueness: 5-Amino-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylmethyl group, in particular, contributes to its stability and reactivity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-amino-1-(cyclopropylmethyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C10H14N2O/c1-7-4-10(13)12(6-9(7)11)5-8-2-3-8/h4,6,8H,2-3,5,11H2,1H3 |
InChI Key |
ANKTVZHNIXKVNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CC2CC2 |
Origin of Product |
United States |
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